5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Description
5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Research has focused on the synthesis of novel derivatives of 1,2,4-triazole-thiol compounds, including methods for alkylation and reduction to obtain compounds with specific pharmacological potential (Wurfer & Badea, 2021)(Wurfer & Badea, 2021).
Regioselective Synthesis : Studies have explored regioselective synthesis techniques for 1,2,4-triazole derivatives, enabling the creation of compounds with specific structural configurations beneficial for further chemical manipulation and potential biological applications (Mansueto et al., 2014)(Mansueto et al., 2014).
Biological Activities
Antimicrobial and Antiproliferative Activities : Some studies have synthesized and tested derivatives for antimicrobial and antiproliferative activities, indicating potential for the development of new therapeutic agents (Bektaş et al., 2007; Narayana et al., 2010)(Bektaş et al., 2007)(Narayana et al., 2010).
Corrosion Inhibition : Research into benzimidazole derivatives, including triazole-thiol compounds, has shown effectiveness in inhibiting corrosion on metal surfaces, suggesting industrial applications in protecting materials (Yadav et al., 2013)(Yadav et al., 2013).
Cholinesterase Inhibitors : S-alkylated derivatives have been evaluated for their potential as cholinesterase inhibitors, indicating possible therapeutic applications for diseases associated with cholinergic dysfunction, such as Alzheimer's disease (Arfan et al., 2018)(Arfan et al., 2018).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-15-9-7-14(8-10-15)16-18-19-17(22)20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDOZPIHHXGNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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